
5-phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide, commonly known as PTIO, is a chemical compound that has gained significant attention in scientific research. PTIO is a nitric oxide (NO) scavenger that is widely used in the field of biomedicine. This compound has been shown to have a significant impact on various physiological and biochemical processes in the body.
Scientific Research Applications
Synthesis and Anticancer Evaluation
A number of studies have focused on the synthesis and evaluation of 1,3,4-oxadiazole derivatives for their potential anticancer activities. For instance, derivatives synthesized from substituted benzamides showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). Similarly, novel derivatives containing a 5-phenyl thiophene moiety were evaluated for their cytotoxic effects on HepG2, Caco-2, and PANC-1 cell lines, demonstrating significant anticancer potential (Adimule et al., 2014).
Antimicrobial and Antidiabetic Screening
The antimicrobial properties of 1,3,4-oxadiazole derivatives have also been extensively researched. A series of novel compounds derived from 1,2,3-triazole and 1,3,4-oxadiazole showed moderate to good antimicrobial activity against various bacterial and fungal strains (Jadhav et al., 2017). Furthermore, derivatives have been synthesized and screened for their antidiabetic activity, demonstrating the potential to inhibit α-amylase, an enzyme relevant in the management of diabetes (Lalpara et al., 2021).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of these compounds involve complex chemical reactions to introduce specific functional groups that are believed to enhance their biological activities. For example, the synthesis of new Mannich bases derived from 5-phenyl-1,3,4-oxadiazole-2-thione explored the conformational isomers to understand their potential biological activities better (Roman et al., 2007).
properties
IUPAC Name |
5-phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-12(15-9-11-7-4-8-20-11)14-17-16-13(19-14)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOMFLCSGIQDQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

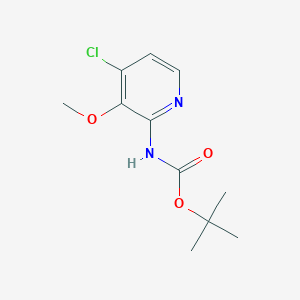

![N-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2765880.png)
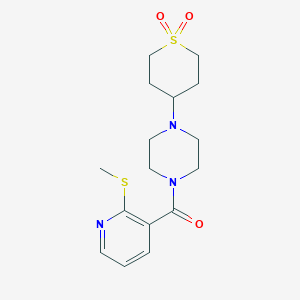
![N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2765882.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B2765883.png)
![2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2765884.png)
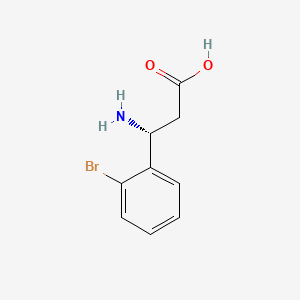
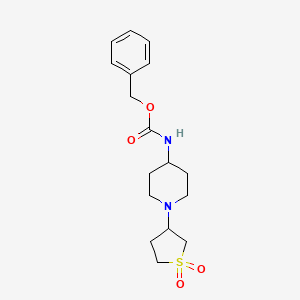
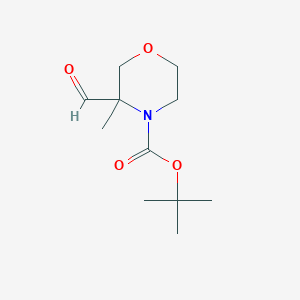
![3,4-dimethoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2765893.png)

![tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate](/img/structure/B2765897.png)
